molecular formula C17H26ClN3O3 B15110390 2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B15110390
M. Wt: 355.9 g/mol
InChI Key: UTVSKCFWEUJZKE-UHFFFAOYSA-N
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Description

2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a piperazine ring, a chloroacetyl group, and a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common method includes the reaction of 4-(chloroacetyl)piperazine with an appropriate amine to form an intermediate, which is then reacted with 5,5-dimethylcyclohexane-1,3-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of receptor function .

Properties

Molecular Formula

C17H26ClN3O3

Molecular Weight

355.9 g/mol

IUPAC Name

2-[2-[4-(2-chloroacetyl)piperazin-1-yl]ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C17H26ClN3O3/c1-17(2)9-14(22)13(15(23)10-17)12-19-3-4-20-5-7-21(8-6-20)16(24)11-18/h12,22H,3-11H2,1-2H3

InChI Key

UTVSKCFWEUJZKE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)CCl)O)C

solubility

>53.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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